

aminopyralid-potassium water solubility and potential for groundwater leaching

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Compound of Interest

Compound Name: *Aminopyralid-potassium*

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An In-Depth Technical Guide to the Water Solubility and Groundwater Leaching Potential of **Aminopyralid-Potassium**

Introduction

Aminopyralid is a pyridine carboxylic acid herbicide used for the control of broadleaf weeds in various settings, including pastures, cereal crops, and non-crop areas.^{[1][2]} It is often formulated as a potassium salt (**aminopyralid-potassium**) or other salt forms.^{[1][3]} This technical guide provides a comprehensive overview of the water solubility of **aminopyralid-potassium** and its resulting potential for leaching into groundwater systems. The information is intended for researchers, environmental scientists, and regulatory professionals.

Physicochemical Properties and Environmental Fate

The potential for a pesticide to leach into groundwater is primarily governed by its water solubility, its persistence in the soil (half-life), and its tendency to bind to soil particles (soil sorption). Aminopyralid is characterized by high water solubility, moderate persistence, and low soil sorption, a combination that indicates a high potential for mobility in the soil profile.^[4]

Data Summary

The following table summarizes the key quantitative data regarding the environmental fate of aminopyralid.

Property	Value	Source
Water Solubility	2,480 mg/L (for aminopyralid acid)	[5]
pKa	2.56	[6]
Soil Sorption Coefficient (Koc)	1.05 - 7.54 mL/g (near-neutral pH soils) 19.95 - 24.3 mL/g (acidic soils)	[7]
Soil-Water Partitioning Constant (Kd)	0.03 - 0.29 mL/g (pH 6.1-7.8 soils) 0.15 - 0.72 mL/g (acidic soils)	[7]
Freundlich Distribution Coefficient (Kf)	0.35 - 0.96 (in five different soils)	[5]
Aerobic Soil Half-Life (DT ₅₀)	31.5 to 193 days (average 103.7 days)	[7]
Aqueous Photolysis Half-Life (DT ₅₀)	0.6 days (in sterile pH 5 buffer)	[1][7]

Detailed Analysis

Water Solubility

Aminopyralid-potassium is a salt that completely dissociates in water to the aminopyralid acid.[6] The aminopyralid acid itself is highly soluble in water, with a reported solubility of 2,480 mg/L.[5] This high solubility is a primary factor contributing to its potential for movement within the soil. As a weak acid with a pKa of 2.56, its dissociation and, consequently, its behavior in the environment are pH-dependent.[6] At typical environmental pH values (greater than 2.56), it will exist predominantly in its anionic form, which is highly water-soluble.[1]

Potential for Groundwater Leaching

The combination of aminopyralid's properties results in a high intrinsic potential for groundwater leaching.[4][7]

- **Mobility in Soil:** The soil organic carbon-water partitioning coefficient (K_{oc}) is a key indicator of a chemical's mobility in soil. Low K_{oc} values suggest weak binding to soil particles and high mobility. For aminopyralid, K_{oc} values are very low in soils with near-neutral pH (1.05 to 7.54 mL/g), indicating a very high potential for mobility.^[7] Sorption tends to increase in more acidic soils, as reflected by higher K_{oc} and K_d values, but the compound generally remains mobile.^[7] The major routes of dissipation from soil are therefore runoff and leaching.^[7]
- **Persistence in Soil:** Aminopyralid is moderately persistent in the soil environment. Aerobic soil metabolism studies show half-lives ranging from 31.5 to 193 days, with an average of about 104 days.^[7] Degradation is primarily microbial and slows significantly in anaerobic conditions, meaning that once aminopyralid leaches below the active aerobic soil zone, its persistence can increase, allowing more time for it to reach groundwater.^{[7][8]}
- **Regulatory Assessments:** Recognizing these properties, regulatory agencies have evaluated the risk of groundwater contamination. Both the U.S. Environmental Protection Agency (EPA) and Canada's Pest Management Regulatory Agency (PMRA) have concluded that while aminopyralid has the potential to leach, the predicted concentrations in groundwater from approved uses are well below levels of concern for human health.^{[7][9]} The PMRA's risk assessment, for instance, found that aggregate exposure from food and drinking water is well below the acceptable daily intake.^[9]

Experimental Protocols

Standardized laboratory and field studies are used to generate the data necessary for assessing groundwater leaching potential.

Water Solubility Determination (Shake Flask Method - OECD 105)

The water solubility of a compound like aminopyralid is typically determined using the Shake Flask Method, following a protocol like OECD Guideline 105.

- **Principle:** A saturated solution of the test substance in water is prepared, and the concentration in the aqueous phase is determined after a period of equilibration.
- **Methodology:**

- An excess amount of the test substance (aminopyralid) is added to a flask containing purified water (e.g., deionized).
- The flask is agitated (shaken) at a constant, controlled temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After agitation, the mixture is allowed to stand to let undissolved material settle.
- The aqueous phase is then separated from the solid phase, typically by centrifugation and/or filtration.
- The concentration of aminopyralid in the clear aqueous solution is measured using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

Soil Sorption/Desorption (Batch Equilibrium Method - OECD 106)

The soil sorption coefficient (K_{oc} or K_d) is determined using a batch equilibrium method, as outlined in OECD Guideline 106.

- Principle: A known mass of soil is equilibrated with a known volume of a chemical solution of known concentration. The amount of chemical sorbed to the soil is determined by measuring the decrease in the solution concentration.
- Methodology:
 - Several soil types with varying organic carbon content and pH are selected.
 - Aqueous solutions of radiolabeled or non-radiolabeled aminopyralid are prepared in a 0.01 M CaCl_2 solution (to mimic soil solution ionic strength).
 - A specific mass of soil is placed into a centrifuge tube, and a specific volume of the aminopyralid solution is added.
 - The tubes are agitated in a shaker at a constant temperature until equilibrium is reached (typically 24-48 hours).

- The tubes are then centrifuged to separate the solid (soil) and liquid (aqueous) phases.
- The concentration of aminopyralid remaining in the aqueous phase is analyzed. The amount sorbed is calculated by the difference from the initial concentration.
- The K_d value is calculated as the ratio of the chemical concentration in the soil to the concentration in the water at equilibrium. The K_{oc} is then derived by normalizing the K_d value to the fraction of organic carbon in the soil ($K_{oc} = (K_d / \%OC) * 100$).

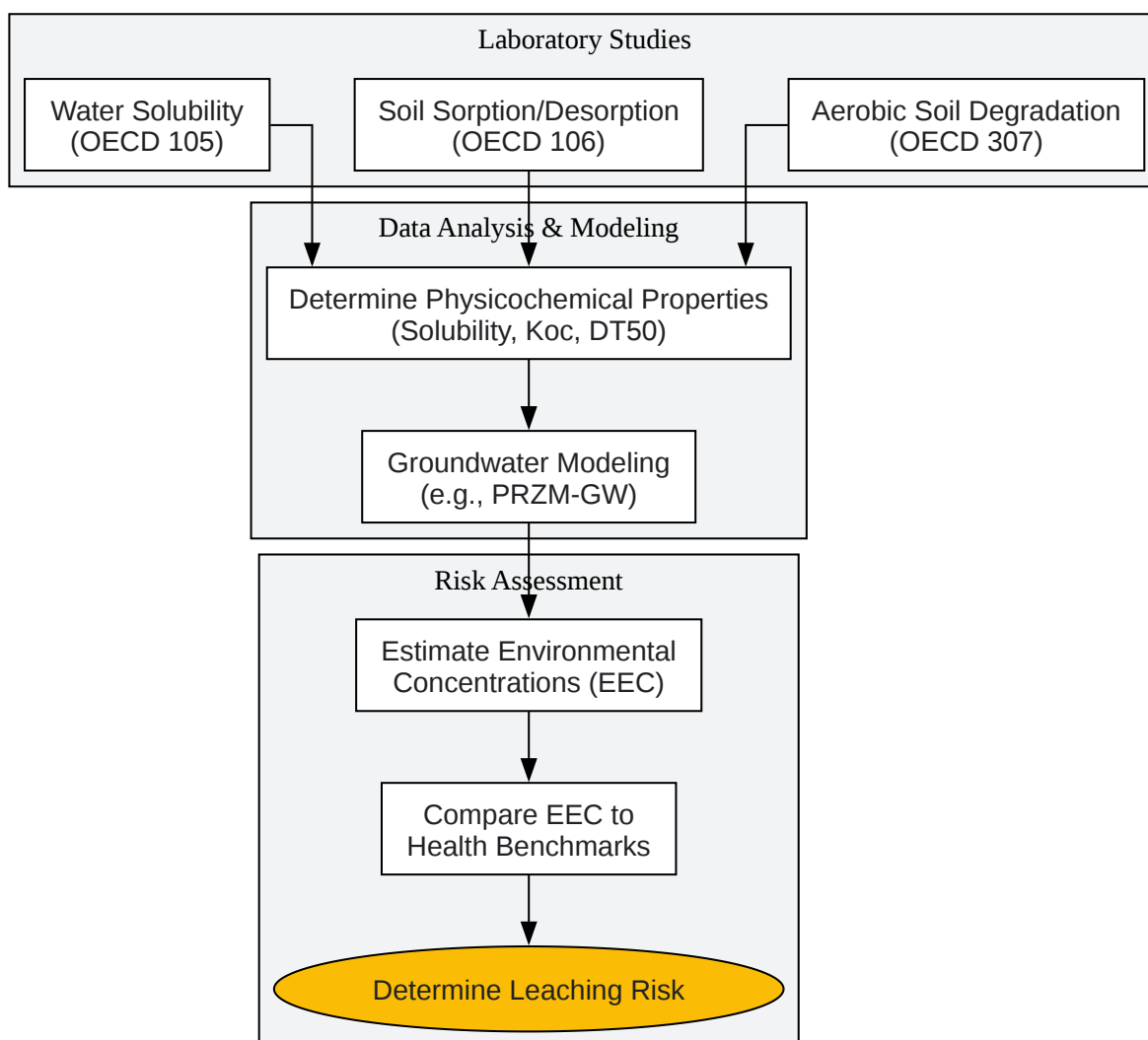
Analytical Method for Aminopyralid in Water

The quantitative analysis of aminopyralid in water samples from leaching or monitoring studies is crucial. A common and highly sensitive method is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[\[10\]](#)[\[11\]](#)

- Principle: The method provides separation, identification, and quantification of aminopyralid based on its chromatographic retention time and its specific mass-to-charge transitions.
- Sample Preparation: Water samples may be analyzed directly or may require a concentration step using Solid Phase Extraction (SPE) for very low detection limits.[\[11\]](#) For direct injection, a sample is typically filtered and may be acidified.[\[12\]](#)
- LC Separation: A small volume of the prepared sample is injected into an HPLC system. The aminopyralid is separated from other matrix components on a reversed-phase column (e.g., C18) using a gradient elution with a mobile phase consisting of acidified water and an organic solvent like methanol or acetonitrile.[\[12\]](#)
- MS/MS Detection: The eluent from the LC column is introduced into a tandem mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode. The instrument is set to monitor for specific precursor-to-product ion transitions unique to aminopyralid, allowing for highly selective and sensitive quantification. The limit of quantitation (LOQ) can be as low as 0.05 µg/L.[\[10\]](#)[\[11\]](#)

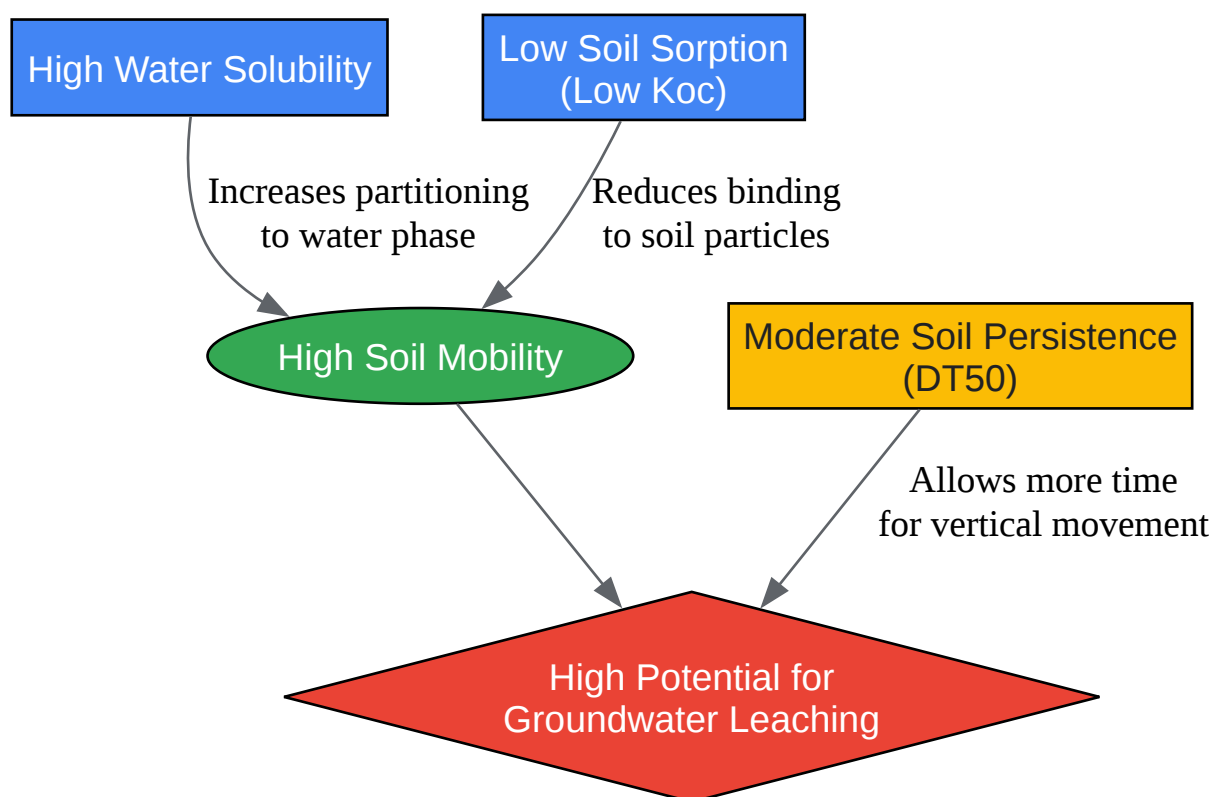
Visualizations

The following diagrams illustrate the workflow for assessing groundwater leaching potential and the interplay of factors influencing this process.



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Caption: Workflow for assessing the groundwater leaching potential of a pesticide.



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Caption: Key factors influencing aminopyralid's groundwater leaching potential.

Conclusion

Aminopyralid-potassium is highly soluble in water and, as aminopyralid acid, exhibits properties of low soil sorption and moderate persistence. This combination of characteristics inherently classifies it as having a high potential for leaching into groundwater.[4][7] Field and laboratory studies confirm its mobility in the soil profile.[7] Despite this high leaching potential, comprehensive risk assessments conducted by regulatory bodies in North America have determined that the risk to human health from aminopyralid in drinking water is low under the current approved use patterns, as predicted environmental concentrations do not exceed established health benchmarks.[7][9]

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